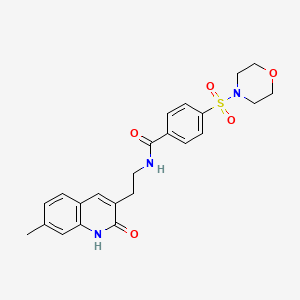
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities A study focused on the synthesis of quinazoline derivatives demonstrated their potential as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). This indicates their potential in addressing drug-resistant infections.
Regioselectivity in Organic Synthesis Research into the N-ethylation reaction of quinoline carboxamides has provided insights into regioselectivity, crucial for developing pharmacologically active compounds. Such studies help understand the chemical behavior of quinoline derivatives, influencing the synthesis of targeted molecules with desired biological activities (Batalha et al., 2019).
Cancer Research Quinoline derivatives have been investigated for their cytotoxic activities against various cancer cell lines. The exploration of these compounds includes the synthesis of novel molecules that exhibit significant anticancer properties, providing a foundation for developing new therapeutic agents (Bu et al., 2001).
Antifungal and Antibacterial Agents The synthesis and characterization of quinoline and thiazolidinone derivatives have highlighted their potential as antimicrobial agents. These studies contribute to the search for new compounds that can combat microbial resistance, emphasizing the versatility of quinoline derivatives in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Neuroscience Research Quinoline derivatives have also been investigated as potential histamine-3 receptor antagonists, indicating their relevance in neuroscience research. The development of these compounds contributes to the understanding of neurological pathways and disorders, showcasing the broad applicability of quinoline derivatives in scientific research (Zhou et al., 2012).
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-2-3-18-15-19(23(28)25-21(18)14-16)8-9-24-22(27)17-4-6-20(7-5-17)32(29,30)26-10-12-31-13-11-26/h2-7,14-15H,8-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWXOJZEFRXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

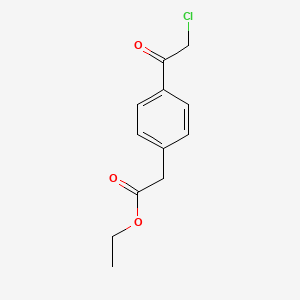
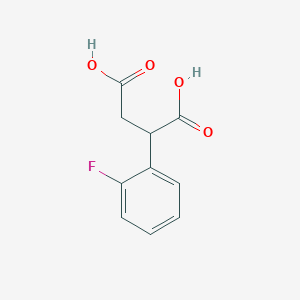

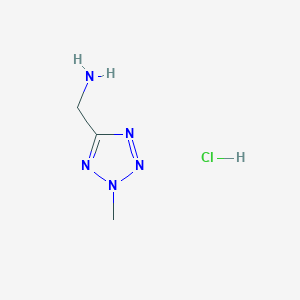
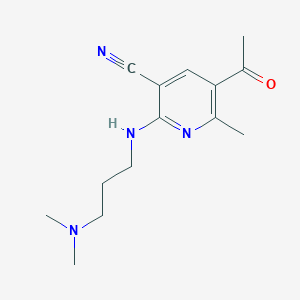
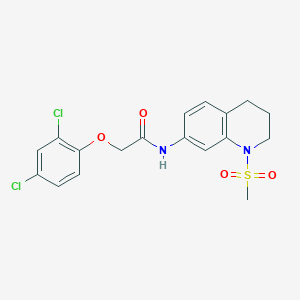
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)
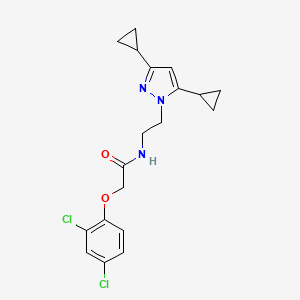

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)